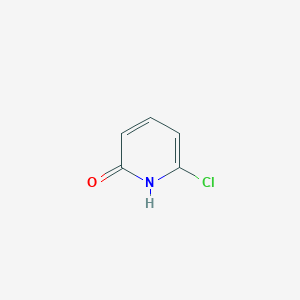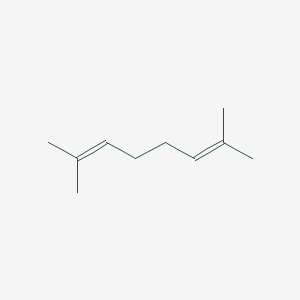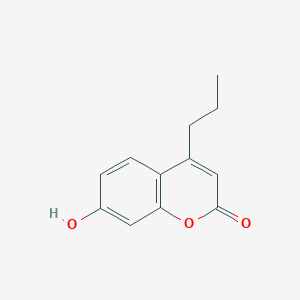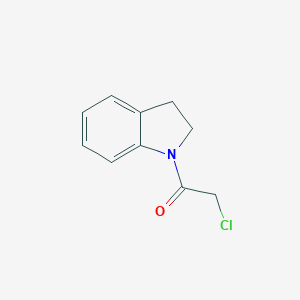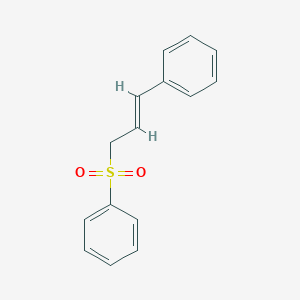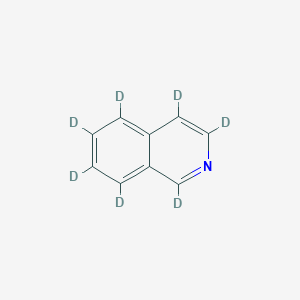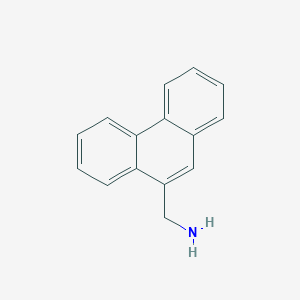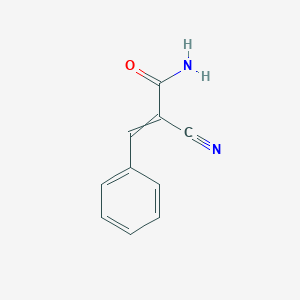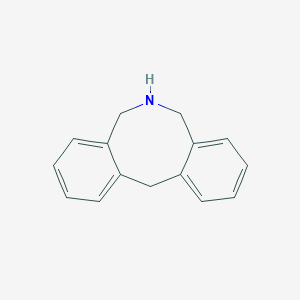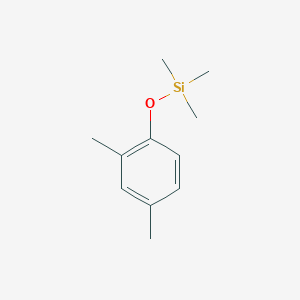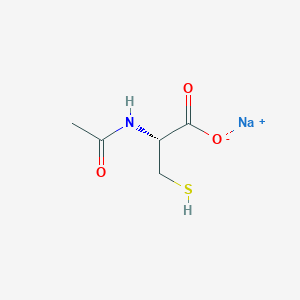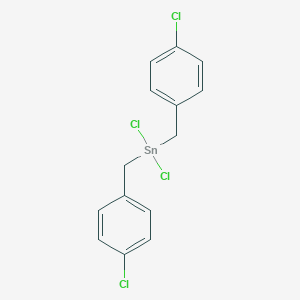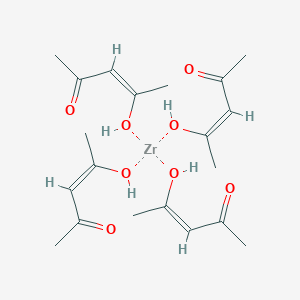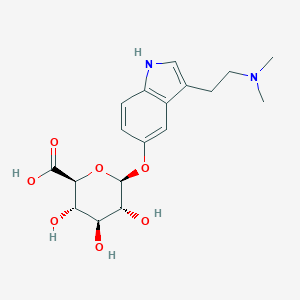
N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine, also known as 5-HTP-DG, is a derivative of serotonin that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized by the addition of a glucuronic acid molecule to 5-hydroxytryptamine, a neurotransmitter that plays a role in regulating mood, appetite, and sleep.
Mechanism Of Action
The mechanism of action of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine involves its conversion to serotonin in the brain. Once inside the brain, the compound is hydrolyzed by the enzyme glucuronidase, which removes the glucuronic acid molecule and releases 5-hydroxytryptamine. This molecule then undergoes decarboxylation to form serotonin, which can bind to serotonin receptors and modulate neurotransmitter activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine are largely related to its ability to increase serotonin levels in the brain. Serotonin is involved in the regulation of mood, appetite, and sleep, and alterations in serotonin levels have been linked to a variety of psychiatric and neurological disorders. By increasing serotonin levels, N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine may have therapeutic effects in these conditions.
Advantages And Limitations For Lab Experiments
N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine has several advantages for use in lab experiments. It is a water-soluble compound that can be easily purified using chromatography techniques. Additionally, its ability to cross the blood-brain barrier makes it a useful tool for investigating the role of serotonin in the brain. However, N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine also has limitations, including its relatively short half-life and the potential for variability in its effects due to individual differences in the activity of glucuronidase.
Future Directions
There are several potential future directions for research on N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine. One area of investigation could focus on its use as a treatment for depression and other mood disorders. Additionally, studies could explore the potential therapeutic effects of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine in other neurological and psychiatric conditions, such as anxiety, schizophrenia, and Parkinson's disease. Finally, research could investigate the use of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine as a tool for studying the role of serotonin in the brain and the mechanisms underlying its effects on behavior and cognition.
Synthesis Methods
The synthesis of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine involves the enzymatic addition of glucuronic acid to 5-hydroxytryptamine. This reaction is catalyzed by the enzyme UDP-glucuronic acid transferase, which transfers the glucuronic acid molecule from UDP-glucuronic acid to the hydroxyl group of 5-hydroxytryptamine. The resulting product, N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine, is a water-soluble compound that can be purified using chromatography techniques.
Scientific Research Applications
N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to cross the blood-brain barrier and increase serotonin levels in the brain. This has led to investigations into its potential use as a treatment for depression, anxiety, and other mood disorders.
properties
CAS RN |
17598-73-1 |
|---|---|
Product Name |
N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine |
Molecular Formula |
C18H24N2O7 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O7/c1-20(2)6-5-9-8-19-12-4-3-10(7-11(9)12)26-18-15(23)13(21)14(22)16(27-18)17(24)25/h3-4,7-8,13-16,18-19,21-23H,5-6H2,1-2H3,(H,24,25)/t13-,14-,15+,16-,18+/m0/s1 |
InChI Key |
WWCGYOHFQQBADT-RNGZQALNSA-N |
Isomeric SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Other CAS RN |
17598-73-1 |
synonyms |
DMGUHT N,N-dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



